N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5S3 and its molecular weight is 503.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic potentials based on existing literature.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a methoxybenzofuran moiety, thiazole and piperidine rings, and a sulfonamide group. Its molecular formula is C24H23N3O5S with a molecular weight of approximately 497.6 g/mol. The structural complexity is expected to influence its biological interactions and therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran and Thiazole Rings : These are synthesized through cyclization reactions starting from suitable precursors.
- Coupling Reactions : The benzofuran and thiazole rings are coupled using appropriate coupling agents.
- Amidation : The final product is formed by introducing the piperidine moiety through an amidation reaction.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines, including prostate and melanoma cells, with IC50 values ranging from 0.7 to 1.0 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole derivatives have reported moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown strong inhibition of these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and urinary infections .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific proteins or enzymes involved in critical cellular processes such as:
- Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization.
- Enzyme Interaction : The sulfonamide group may facilitate interactions with target enzymes, modulating their activity.
Case Studies
- In Vivo Efficacy : A study on structurally related compounds demonstrated significant antitumor effects in xenograft models, showing a reduction in tumor size without notable toxicity .
- Antimicrobial Screening : A series of thiazole derivatives were tested against multiple bacterial strains, revealing that some exhibited strong inhibitory effects comparable to established antibiotics .
Data Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains methoxybenzofuran, thiazole, piperidine | Anticancer, Antimicrobial |
4-substituted methoxybenzoyl-thiazoles | Similar structure with varying substitutions | Strong anticancer activity against prostate cancer |
Thiazole derivatives | Core structure with various substituents | Moderate antibacterial activity |
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S3/c1-29-17-5-2-4-15-12-18(30-20(15)17)16-13-32-22(23-16)24-21(26)14-7-9-25(10-8-14)33(27,28)19-6-3-11-31-19/h2-6,11-14H,7-10H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJLMVDIQJTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.